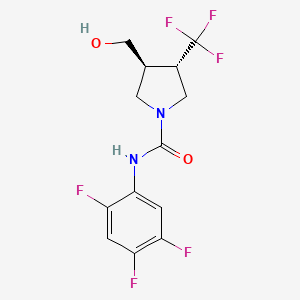![molecular formula C13H14BrN3O3 B7344535 2-[(1S,5R)-6-bromo-3-azabicyclo[3.1.0]hexan-3-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B7344535.png)
2-[(1S,5R)-6-bromo-3-azabicyclo[3.1.0]hexan-3-yl]-N-(2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1S,5R)-6-bromo-3-azabicyclo[3.1.0]hexan-3-yl]-N-(2-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 2-[(1S,5R)-6-bromo-3-azabicyclo[3.1.0]hexan-3-yl]-N-(2-nitrophenyl)acetamide involves the inhibition of the dopamine transporter. This inhibition leads to an increase in dopamine levels in the brain, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of the dopamine transporter. The increase in dopamine levels can lead to improved cognitive function, enhanced mood, and increased motivation. However, excessive dopamine levels can also lead to adverse effects such as addiction and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(1S,5R)-6-bromo-3-azabicyclo[3.1.0]hexan-3-yl]-N-(2-nitrophenyl)acetamide in lab experiments include its potency and selectivity towards the dopamine transporter, which makes it an ideal tool for studying the role of dopamine in various physiological and pathological conditions. However, the limitations of using this compound include its potential for addiction and psychosis, which can limit its clinical applications.
Orientations Futures
There are several future directions for the research on 2-[(1S,5R)-6-bromo-3-azabicyclo[3.1.0]hexan-3-yl]-N-(2-nitrophenyl)acetamide. One of the significant directions is to explore its potential in the treatment of various neurological disorders such as Parkinson's disease and ADHD. Another direction is to investigate its role in addiction and psychosis, which can provide insights into the mechanisms underlying these conditions. Additionally, the development of more selective and potent inhibitors of the dopamine transporter can lead to the discovery of new therapeutic targets for various diseases.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new therapeutic targets for various diseases.
Méthodes De Synthèse
The synthesis method of 2-[(1S,5R)-6-bromo-3-azabicyclo[3.1.0]hexan-3-yl]-N-(2-nitrophenyl)acetamide involves the reaction of 6-bromo-3-azabicyclo[3.1.0]hexane-2,4-dione with 2-nitrobenzylamine in the presence of acetic anhydride and triethylamine. This method has been reported to yield the desired compound with good purity and yield.
Applications De Recherche Scientifique
2-[(1S,5R)-6-bromo-3-azabicyclo[3.1.0]hexan-3-yl]-N-(2-nitrophenyl)acetamide has been used in various scientific research applications. One of the significant applications of this compound is in the field of neuroscience. It has been reported to act as a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This inhibition leads to an increase in dopamine levels, which can be beneficial in the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
2-[(1S,5R)-6-bromo-3-azabicyclo[3.1.0]hexan-3-yl]-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O3/c14-13-8-5-16(6-9(8)13)7-12(18)15-10-3-1-2-4-11(10)17(19)20/h1-4,8-9,13H,5-7H2,(H,15,18)/t8-,9+,13? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDXVZCETFYCMG-PHXKMMTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2Br)CN1CC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2Br)CN1CC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethyl-2-N,4-N-bis[(3R)-oxan-3-yl]pyrimidine-2,4-diamine](/img/structure/B7344452.png)
![(3R,5R)-1-[(3,5-dichloropyridin-4-yl)methyl]-5-(methoxymethyl)pyrrolidin-3-ol](/img/structure/B7344456.png)

![1-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-3-[2-(2-methylsulfanylethyl)phenyl]urea](/img/structure/B7344470.png)
![[(1R,2R)-2-(2-methylpropyl)cyclopropyl]-(4-pyridin-4-yl-1,4-diazepan-1-yl)methanone](/img/structure/B7344477.png)
![1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-3-[2-(2-methylsulfanylethyl)phenyl]urea](/img/structure/B7344478.png)
![[4-[[(1S,5R)-3-bicyclo[3.2.1]octanyl]amino]piperidin-1-yl]-phenylmethanone](/img/structure/B7344483.png)
![(1R,2R)-2-(4-chlorophenyl)-N-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7344490.png)
![2-[4-[[[(1S,5R)-3-bicyclo[3.2.1]octanyl]amino]methyl]phenyl]sulfonylethanol](/img/structure/B7344492.png)
![2-[4-[[(1S,5R)-3-bicyclo[3.2.1]octanyl]amino]piperidin-1-yl]-N-methylacetamide](/img/structure/B7344495.png)
![(1R,2R)-2-(2-ethylphenyl)-N-[1-(2-morpholin-4-ylethyl)piperidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7344502.png)
![1-O-tert-butyl 2-O-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl] (2R)-pyrrolidine-1,2-dicarboxylate](/img/structure/B7344505.png)
![1-[(2S)-2-(aminomethyl)piperidin-1-yl]-2-(2,6-dichlorophenyl)ethanone](/img/structure/B7344513.png)
![N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-[[(1R,2R)-2-hydroxycyclopentyl]-methylamino]acetamide](/img/structure/B7344522.png)